3beta-Hydroxy-5alpha-cholestan-15-one

Overview

Description

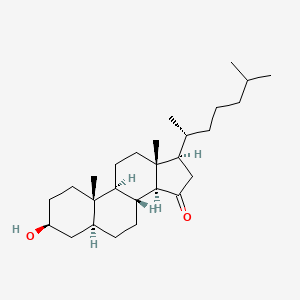

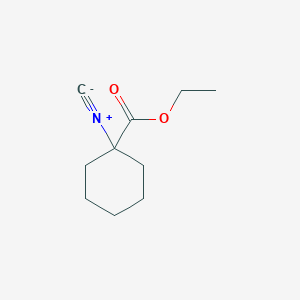

3beta-Hydroxy-5alpha-cholestan-15-one is a 3β-hydroxysteroid consisting of 3β-hydroxy-5α-cholestane having an additional oxo group at the 15-position . It belongs to the class of organic compounds known as cholesterols and derivatives, which are compounds containing a 3-hydroxylated cholestane core .

Molecular Structure Analysis

The molecular formula of 3beta-Hydroxy-5alpha-cholestan-15-one is C27H46O2 . Its average mass is 402.65290 Da and its monoisotopic mass is 402.34978 Da . The InChI string and SMILES notation provide a detailed view of the molecule’s structure .Physical And Chemical Properties Analysis

The physical and chemical properties of 3beta-Hydroxy-5alpha-cholestan-15-one include a molecular formula of C27H46O2, a net charge of 0, an average mass of 402.65290, and a monoisotopic mass of 402.34978 .Scientific Research Applications

Involvement in Steroid Synthesis and Metabolism

3beta-Hydroxy-5alpha-cholestan-15-one is observed to be involved in the biosynthesis pathways of important biological molecules. For instance, it is identified as a potential precursor in the biosynthesis of alpha-ecdysone, a critical molting hormone in insects, as evidenced by its conversion in the prothoracic glands of last instar larvae of the silkworm, Bombyx mori (Sakurai et al., 1977). Moreover, its role in cholesterol metabolism, particularly in hepatoma Hep G2 cells, has been studied, revealing its capability to regulate cholesterol metabolism through binding, internalization, and metabolic transformation (Piir et al., 2004).

Chemical Synthesis and Analytical Techniques

Research also delves into the chemical synthesis of derivatives of 3beta-Hydroxy-5alpha-cholestan-15-one. For instance, studies have detailed the synthesis of sterols with oxygen functions at specific carbon atoms, illustrating the compound’s versatility and potential in the synthesis of complex steroidal structures (Parish et al., 1977). The elucidation of complex steroid structures using high-field NMR techniques further exemplifies the compound's role in advancing analytical methodologies in steroid chemistry (Anastasia et al., 2007).

Enzymatic Studies and Steroid Oxidation

Enzymatic studies involving 3beta-Hydroxy-5alpha-cholestan-15-one have highlighted the specificity and activity of certain enzymes, such as 3beta-hydroxysteroid oxidase, towards this compound and its derivatives. These studies shed light on the enzymatic pathways involved in steroid metabolism and the role of 3beta-Hydroxy-5alpha-cholestan-15-one therein (Tomioka et al., 1976).

Safety and Hazards

properties

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)23-16-24(29)25-21-10-9-19-15-20(28)11-13-26(19,4)22(21)12-14-27(23,25)5/h17-23,25,28H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23-,25-,26+,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOGPBCKBGSAIM-HBOTYGMJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CC(=O)C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC(=O)[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3beta-Hydroxy-5alpha-cholestan-15-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Trifluoromethoxy)phenyl]-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B3043999.png)